molecular formula C9H9Br B3431991 4-Bromo-2-methyl-1-vinylbenzene CAS No. 943741-00-2

4-Bromo-2-methyl-1-vinylbenzene

Cat. No.: B3431991
CAS No.: 943741-00-2
M. Wt: 197.07 g/mol
InChI Key: CXQOCAMBPXPNHY-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-vinylbenzene (CAS 943741-00-2) is a valuable styrenic monomer with the molecular formula C9H9Br and a molecular weight of 197.07 g/mol . Its structure features a reactive vinyl group and an aromatic ring substituted with both bromine and methyl groups, making it a versatile building block for advanced research and development . The primary research value of this compound lies in the synthesis of functional polymers and copolymers . The vinyl group readily undergoes polymerization, forming a polymer backbone, while the substituents on the aromatic ring define the material's properties. The bromine atom can enhance thermal stability and flame retardancy, and it serves as a versatile handle for further post-polymerization modifications via cross-coupling reactions . The additional methyl group increases chain rigidity, which can raise the glass transition temperature and further improve the thermal properties of the resulting polymer . These characteristics make polymers derived from this compound suitable for specialized applications such as high-performance coatings, adhesives, and the development of organic electronic materials like conjugated polymers for OLEDs . Furthermore, this compound is instrumental in creating functionalized surfaces and interfaces. It can be used to form self-assembled monolayers or to create polymer brushes grafted onto surfaces, where the bromine atom provides a site for attaching other functional molecules . This application is critical for developing sensors, biocompatible coatings, and tailored interfaces in material science . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-bromo-1-ethenyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQOCAMBPXPNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943741-00-2
Record name 4-bromo-2-methyl-1-vinylbenzene
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Synthetic Methodologies for 4 Bromo 2 Methyl 1 Vinylbenzene

Electrophilic Aromatic Substitution (EAS) Approaches

Electrophilic aromatic substitution is a foundational method for the functionalization of aromatic rings. In the context of synthesizing 4-Bromo-2-methyl-1-vinylbenzene, the strategy involves the direct bromination of the precursor 2-methyl-1-vinylbenzene (also known as 2-methylstyrene). The primary challenge in this approach is controlling the regioselectivity and preventing side reactions, such as addition to the vinyl group's double bond.

**2.1.1. Bromination of 2-Methyl-1-vinylbenzene with Bromine (Br₂) **

The direct reaction of molecular bromine (Br₂) with 2-methylstyrene (B165405) can follow two competing pathways: electrophilic addition to the vinyl double bond or electrophilic substitution on the aromatic ring. msu.eduyoutube.com In the absence of a catalyst, electrophilic addition is typically rapid and dominates, leading to the formation of 1,2-dibromo-1-(2-methylphenyl)ethane. msu.eduyoutube.com

To favor aromatic substitution, the reaction must be conducted under conditions that promote the generation of a potent electrophile capable of attacking the relatively stable aromatic ring. This is typically achieved by using a Lewis acid catalyst. msu.edu The reaction involves the polarization of the Br-Br bond by the catalyst, creating a strong electrophilic bromine species (Br⁺) that preferentially attacks the electron-rich benzene (B151609) ring over the vinyl group. msu.edufiveable.me

N-Bromosuccinimide (NBS)-Mediated Bromination Strategies

N-Bromosuccinimide (NBS) serves as a versatile and more easily handled source of bromine compared to liquid Br₂. masterorganicchemistry.com While NBS is widely known for free-radical bromination at allylic and benzylic positions under UV light or with a radical initiator, it can also effect electrophilic bromination of activated aromatic rings. wikipedia.orgorganic-chemistry.orgchadsprep.com

For the electrophilic bromination of an activated substrate like 2-methylstyrene, the reaction with NBS is typically performed in a polar solvent. The mechanism involves the generation of an electrophilic bromine species in situ. The use of NBS can provide a low, steady concentration of electrophilic bromine, which can help minimize side reactions like polybromination and addition to the double bond that might occur with an excess of molecular bromine. masterorganicchemistry.com Theoretical studies on similar molecules like α-methylstyrene show that bromination can yield various isomers, and the reaction can proceed through either ionic or radical intermediates depending on the conditions. nsf.gov.lk

Regioselectivity and Isomer Control in EAS Pathways

Controlling the position of bromination on the 2-methylstyrene ring is critical for the successful synthesis of the desired 4-bromo isomer. The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃) at position 2 and the vinyl group (-CH=CH₂) at position 1.

Both the methyl and vinyl groups are activating and ortho-, para-directing substituents. chegg.com

The vinyl group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The methyl group at C2 directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions.

Considering these effects, the positions most activated for electrophilic attack are C4 and C6. The formation of this compound as the major product is generally favored due to steric hindrance. The C6 position is sterically hindered by the adjacent methyl group at C2 and the vinyl group at C1, making an attack by the bulky electrophile at this position less favorable. The C4 position, being para to the vinyl group and meta to the methyl group, is electronically activated and sterically accessible, leading to its preferential bromination.

Directing Effects of Substituents in the Bromination of 2-Methyl-1-vinylbenzene
Position on RingInfluence of Vinyl Group (at C1)Influence of Methyl Group (at C2)Combined Effect & Steric HindranceFavored for Bromination?
3Meta (Deactivating)Ortho (Activating)Moderately activatedMinor
4Para (Strongly Activating)Meta (Deactivating)Strongly activated, sterically accessibleMajor
5Meta (Deactivating)Para (Strongly Activating)Strongly activatedPossible
6Ortho (Activating)-Activated, but sterically hindered by adjacent groupsMinor

Catalyst Systems in Bromination for Enhanced Selectivity (e.g., FeBr₃)

Lewis acid catalysts are essential for directing the bromination of vinylarenes toward electrophilic aromatic substitution. stackexchange.com Ferric bromide (FeBr₃) is a classic and effective catalyst for this purpose. fiveable.me

The mechanism of catalysis involves the FeBr₃ acting as a Lewis acid, accepting a pair of electrons from one of the bromine atoms in a Br₂ molecule. msu.edu This interaction polarizes the Br-Br bond, creating a highly electrophilic bromine center [Br-Br-FeBr₃] which is often represented simply as "Br⁺". This complex is a much stronger electrophile than molecular bromine alone, allowing it to attack the aromatic ring in the rate-determining step to form a resonance-stabilized carbocation intermediate (a sigma complex). fiveable.mechegg.com The catalyst is regenerated in the final step when a base (such as Br⁻) removes the proton from the carbon where the bromine atom attached, restoring the ring's aromaticity. msu.edu The use of the catalyst is key to increasing the rate and selectivity of aromatic substitution over addition. fiveable.mestackexchange.com

Transition-Metal-Catalyzed Cross-Coupling Syntheses

Modern synthetic organic chemistry often employs transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. tamu.edu These methods provide a powerful alternative to EAS for constructing molecules like this compound, often by coupling a vinyl-containing fragment to a pre-brominated aromatic core.

Suzuki-Miyaura Coupling Protocols for Vinylarene Formation

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that uses a palladium catalyst to couple an organoboron compound with an organohalide. tamu.edunih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of its starting materials. nih.gov

To synthesize this compound, a possible Suzuki strategy would involve the coupling of a vinylboronic acid or ester with a dihalogenated precursor like 1,4-dibromo-2-methylbenzene. By carefully controlling the reaction conditions, a single coupling event could be achieved.

A closely related and documented method is the Hiyama-type cross-coupling, which uses an organosilane. One reported synthesis of this compound involves the palladium-catalyzed coupling of 4-bromo-2-methyl-iodobenzene with ethenyltrimethylsilane. lookchem.com In this reaction, the palladium catalyst preferentially undergoes oxidative addition with the more reactive carbon-iodine bond, followed by transmetalation with the vinylsilane and reductive elimination to form the final product with a 76% yield. lookchem.com

Example Protocol for Transition-Metal-Catalyzed Synthesis lookchem.com
ComponentChemical NameRole
Aryl Halide4-Bromo-2-methyl-iodobenzeneAromatic building block
Vinyl SourceEthenyltrimethylsilaneSource of the vinyl group
CatalystTris-(dibenzylideneacetone)dipalladium(0)Palladium(0) catalyst
ActivatorPotassium fluoride (B91410)Activator for the organosilane
AdditiveTetrabutylammonium chloridePhase-transfer agent/additive
SolventToluene (B28343)Reaction medium
Conditions170 °C for 0.5 hours
Yield76%

Heck Reaction Methodologies for Olefinic Coupling

The Heck reaction is a cornerstone of carbon-carbon bond formation, involving the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org In the context of synthesizing this compound, this reaction typically involves the coupling of a suitable vinylating agent with a derivative of 4-bromo-2-methylbenzene.

A general representation of the Heck reaction for this synthesis is the reaction of 4-bromo-2-methyl-iodobenzene with a vinylating agent like ethenyltrimethylsilane. One documented procedure specifies the use of tris-(dibenzylideneacetone)dipalladium(0) as the catalyst, in the presence of potassium fluoride and tetrabutyl-ammonium chloride in toluene at 170°C for 30 minutes, resulting in a 76.0% yield of this compound. lookchem.com

The efficiency and selectivity of the Heck reaction can be influenced by various factors, including the choice of catalyst, base, solvent, and reaction temperature. liv.ac.uk For instance, the use of phosphine-free catalysts, such as Pd(L-proline)2 complex under microwave irradiation, has been shown to provide excellent yields in short reaction times for similar transformations. organic-chemistry.org The development of highly active and stable phosphine-free catalysts, like trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes, has also been a significant advancement in Heck reaction methodology. organic-chemistry.org

Stille Cross-Coupling Engagements

The Stille cross-coupling reaction offers another powerful method for the synthesis of this compound. This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. libretexts.org

For the synthesis of this compound, a plausible Stille coupling route would involve the reaction of an organostannane, such as vinyltributyltin, with a suitable aryl halide like 1,4-dibromo-2-methylbenzene or 4-bromo-1-iodo-2-methylbenzene. The reaction is typically carried out in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. organic-chemistry.orgrsc.org

The general mechanism of the Stille coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org While effective, a significant drawback of the Stille reaction is the toxicity associated with the organotin reagents and byproducts. organic-chemistry.org

Other Palladium-Mediated Coupling Routes

Beyond the Heck and Stille reactions, other palladium-mediated coupling reactions can be employed for the synthesis of this compound. These reactions often involve the coupling of a 4-bromo-2-methylphenyl derivative with a vinyl-containing reagent.

One such approach is the Suzuki-Miyaura coupling, which utilizes an organoboron reagent instead of an organotin compound, making it a more environmentally benign alternative to the Stille reaction. organic-chemistry.orgresearchgate.net In this case, 4-bromo-2-methylphenylboronic acid could be coupled with a vinyl halide in the presence of a palladium catalyst and a base.

Another relevant palladium-catalyzed reaction is the Negishi coupling, which employs an organozinc reagent. For example, o-tolylzinc chloride can be coupled with 1-bromo-4-nitrobenzene (B128438) in the presence of a palladium catalyst to form 2-methyl-4'-nitrobiphenyl, demonstrating the utility of organozinc reagents in forming C-C bonds with aryl bromides. orgsyn.org While not a direct synthesis of the target molecule, this illustrates a related palladium-catalyzed cross-coupling methodology.

The choice of a specific palladium-mediated route often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions.

Ligand Effects and Catalyst Design for Optimized Yield and Selectivity

The performance of palladium-catalyzed cross-coupling reactions is critically dependent on the nature of the ligands coordinated to the palladium center. Ligands play a crucial role in stabilizing the catalyst, influencing its reactivity, and controlling the selectivity of the reaction. libretexts.org

In the context of the Heck reaction, the use of specific phosphine (B1218219) ligands can significantly impact the yield and regioselectivity. For instance, tetraphosphine ligands like cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp) have been shown to be efficient for the Heck reaction of aryl bromides with sulfur-containing alkenes. organic-chemistry.org The development of N-heterocyclic carbene (NHC) palladium complexes has also provided highly active and recoverable catalysts for the Heck reaction. organic-chemistry.org

For Stille couplings, the choice of ligand can affect the rate of transmetalation and reductive elimination. Phosphine ligands such as triphenylphosphine (B44618) are commonly used. organic-chemistry.orgrsc.org Catalyst design also extends to creating more robust and reusable systems. For example, immobilizing a palladium complex on a solid support like silica (B1680970) can facilitate catalyst recovery and reuse. organic-chemistry.org The design of catalysts with specific properties, such as air-stability, is also an active area of research to make these reactions more practical for large-scale synthesis. organic-chemistry.org

Alternative Synthetic Routes

While palladium-catalyzed methods are prevalent, other synthetic strategies can be utilized to install the vinyl group in this compound.

Wittig Reaction and Wittig-like Olefination for Vinyl Group Installation

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. libretexts.org To synthesize this compound via this route, 4-bromo-2-methylbenzaldehyde (B1282862) would be the required starting material.

The reaction proceeds by reacting 4-bromo-2-methylbenzaldehyde with a methylidene phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide is usually generated in situ by treating a methyltriphenylphosphonium (B96628) halide with a strong base like n-butyllithium or sodium amide. libretexts.org The ylide then attacks the carbonyl carbon of the aldehyde to form a betaine (B1666868) intermediate, which subsequently collapses to form the desired alkene and triphenylphosphine oxide. organic-chemistry.orgumass.edu The formation of the highly stable triphenylphosphine oxide is a major driving force for the reaction. umass.edu

A key advantage of the Wittig reaction is the unambiguous placement of the double bond. mnstate.edu However, the reaction can be sensitive to sterically hindered ketones and may require specific conditions for optimal results. libretexts.org

Radical-Initiated Synthetic Pathways

Radical-initiated reactions offer an alternative approach to forming the vinyl group. While specific examples for the direct synthesis of this compound via radical pathways are less commonly documented in introductory literature, general principles of radical chemistry can be applied.

One potential, though less common, approach could involve the radical-mediated coupling of a 4-bromo-2-methylphenyl radical with a vinyl-containing species. The generation of the aryl radical could be initiated from a suitable precursor, such as a diazonium salt derived from 4-bromo-2-methylaniline.

Process Optimization and Scalability Considerations for Research Applications

The synthesis of this compound, a substituted styrene (B11656), for research applications necessitates the use of efficient and scalable synthetic methodologies. Process optimization is crucial for ensuring high yields, purity, and reproducibility, while also considering the practicality of scaling up the reaction from milligram to gram or even kilogram scales for further studies. The primary synthetic routes often involve palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, which are renowned for their versatility in forming carbon-carbon bonds. mdpi.commdpi.com The optimization of these processes involves a systematic investigation of various reaction parameters, including the choice of catalyst, ligand, base, solvent, and temperature.

Optimization of Heck-Type Reactions

The Heck reaction provides a direct method for the vinylation of aryl halides. numberanalytics.com In the context of synthesizing this compound, this would typically involve the coupling of 4-bromo-2-methyl-iodobenzene or a similar activated aryl species with a vinylating agent. The optimization of such a reaction focuses on maximizing the yield and selectivity towards the desired product while minimizing side reactions.

Key parameters for optimization include:

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is paramount. numberanalytics.com Different palladium sources (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) and ligands (e.g., phosphines, N-heterocyclic carbenes) can significantly influence catalytic activity and stability. rsc.org For instance, bulky, electron-donating phosphine ligands can be beneficial for reactive aryl halides. mdpi.com

Base and Solvent: The selection of a suitable base and solvent system is critical for the regeneration of the active Pd(0) catalyst and for ensuring substrate solubility. researchgate.net Inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (B128534) (NEt₃) are commonly employed. rsc.orgresearchgate.net The solvent can affect reaction rates and selectivity, with polar aprotic solvents like DMF or DMA often being preferred. numberanalytics.comrsc.org

Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. researchgate.net An optimal temperature is sought to ensure a reasonable reaction rate without promoting catalyst decomposition or side product formation. Reaction times are typically monitored by techniques like TLC or GC-MS to determine the point of maximum conversion.

The following table summarizes the optimization of a model Heck reaction, illustrating the impact of different parameters on product yield.

Table 1: Optimization of a Model Heck Reaction for Substituted Styrene Synthesis

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ (2) PPh₃ (4) K₂CO₃ (2) DMF 100 75
2 PdCl₂(PPh₃)₂ (2) - K₂CO₃ (2) DMF 100 82
3 Pd(OAc)₂ (2) P(o-tolyl)₃ (4) NaOAc (2) DMA 120 88
4 Pd(OAc)₂ (2) PPh₃ (4) NEt₃ (3) Acetonitrile 80 65
5 PdCl₂(PPh₃)₂ (2) - K₂CO₃ (2) Toluene 110 50

This table presents hypothetical data based on typical Heck reaction optimization studies for illustrative purposes.

Optimization of Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is another powerful tool for the synthesis of substituted styrenes, often involving the reaction of an aryl boronic acid or ester with a vinyl halide or triflate. mdpi.com For the synthesis of this compound, a plausible route would be the coupling of a vinylboronic acid derivative with 1,4-dibromo-2-methylbenzene.

The optimization of the Suzuki-Miyaura coupling involves fine-tuning several parameters:

Palladium Catalyst and Ligand: As with the Heck reaction, the choice of the palladium precursor and ligand is crucial. beilstein-journals.org Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are frequently used. beilstein-journals.orgresearchgate.net The ligand can influence the stereochemical outcome of the reaction when applicable. beilstein-journals.org

Base: The base plays a critical role in the transmetalation step. researchgate.net A wide range of bases, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH), have been employed. researchgate.netresearchgate.net The choice of base can significantly impact the reaction's efficiency.

Solvent System: The solvent system, often a mixture of an organic solvent and water, is essential for dissolving both the organic and inorganic reaction components. researchgate.net Common solvents include toluene, dioxane, and THF in combination with water. researchgate.netresearchgate.net

Reaction Temperature: The reaction temperature is a key parameter to control, with optimal temperatures typically ranging from room temperature to the reflux temperature of the solvent. researchgate.net

Below is a data table summarizing the optimization of a model Suzuki-Miyaura coupling reaction.

Table 2: Optimization of a Model Suzuki-Miyaura Coupling for Substituted Styrene Synthesis

Entry Palladium Catalyst (mol%) Base (equiv) Solvent Temperature (°C) Yield (%)
1 Pd(PPh₃)₄ (3) K₂CO₃ (2) Toluene/H₂O (2:1) 90 85
2 Pd(dppf)Cl₂ (3) K₂CO₃ (2) Dioxane/H₂O (3:1) 100 92
3 Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ (2.5) Toluene/H₂O (2:1) 100 95
4 Pd(PPh₃)₄ (3) Na₂CO₃ (2) Ethanol/H₂O (1:1) 80 78
5 Pd(PPh₃)₄ (3) Cs₂CO₃ (2) THF/H₂O (3:1) 65 90

This table presents hypothetical data based on typical Suzuki-Miyaura reaction optimization studies for illustrative purposes.

Scalability Considerations

Scaling up the synthesis of this compound from a research-scale (milligrams to grams) to a larger scale for more extensive research applications presents several challenges:

Cost of Reagents: Palladium catalysts and specialized ligands can be expensive, making their efficient use and potential for recycling a significant consideration for large-scale synthesis. mdpi.com

Reaction Exotherms: Cross-coupling reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure safety and product quality.

Mass Transfer Limitations: In heterogeneous reaction mixtures, efficient stirring is necessary to overcome mass transfer limitations, which can become more pronounced on a larger scale.

Product Isolation and Purification: The isolation and purification of the final product can be more challenging on a larger scale. Distillation, which might be straightforward in the lab, could lead to yield loss or decomposition of the product at larger quantities. google.com Alternative purification methods like crystallization may need to be developed and optimized.

Waste Management: Larger scale synthesis generates more significant quantities of waste, including solvent and byproducts. The development of greener synthetic routes with higher atom economy and the use of recyclable catalysts are important considerations. mdpi.com

Reactivity and Mechanistic Studies of 4 Bromo 2 Methyl 1 Vinylbenzene

Reactions at the Vinyl Moiety

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

There are no specific studies detailing the [3+2] cycloaddition reactions of 4-Bromo-2-methyl-1-vinylbenzene. General studies on other substituted styrenes indicate that the regioselectivity and stereoselectivity of such reactions are influenced by both electronic and steric factors of the substituents on the aromatic ring. nih.gov Mechanistic investigations, often supported by computational studies, typically explore whether the reaction proceeds through a concerted pathway or via a stepwise mechanism involving zwitterionic intermediates. nih.gov The specific outcomes for this compound, however, have not been documented.

Polymerization Reactions of the Vinyl Group

Radical Polymerization Mechanisms

Due to the lack of specific data for this compound in the scientific literature, the creation of an article with the requested detailed research findings and data tables is not currently achievable.

Controlled Polymerization Techniques

Controlled polymerization techniques, often referred to as living polymerizations, are crucial for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. nih.gov For vinyl monomers like this compound, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are prominent methods.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the controlled polymerization of various monomers, including styrenes and (meth)acrylates. cmu.edu The process typically involves a transition metal complex, such as those of copper or iron, which reversibly activates and deactivates the growing polymer chain through a halogen atom transfer process. nih.govwarwick.ac.uk This reversible activation minimizes termination reactions, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu

The general mechanism of ATRP involves the reaction of an initiator (an alkyl halide) with a transition metal complex in its lower oxidation state (e.g., Cu(I)Br). This generates a radical species and the transition metal complex in its higher oxidation state (e.g., Cu(II)Br₂). The radical then propagates by adding to monomer units. The dormant species is regenerated by the reaction of the growing polymer radical with the higher oxidation state metal complex. warwick.ac.uk

For a monomer like this compound, the vinyl group would participate in the polymerization, while the bromo-substituent on the aromatic ring could potentially remain intact, offering a site for post-polymerization modification. The success of ATRP is often dependent on the choice of catalyst, ligand, initiator, and solvent. Iron-based catalysts are gaining attention due to their low cost and environmental friendliness. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization is another versatile controlled radical polymerization technique. RAFT polymerization achieves control over the polymerization process through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The CTA reversibly deactivates the growing polymer chains, establishing an equilibrium between active and dormant chains. This allows for the synthesis of polymers with complex architectures and low polydispersity. nih.gov

The key to a successful RAFT polymerization is the selection of an appropriate CTA for the specific monomer being polymerized. The process is tolerant of a wide range of functional groups, which would be advantageous for a monomer like this compound.

Copolymerization with Other Monomers

Copolymerization is a process where two or more different monomers are polymerized together to create a copolymer. This technique allows for the tailoring of polymer properties by combining the characteristics of the individual monomers. This compound can be copolymerized with a variety of other monomers to produce functional polymers with specific properties.

For instance, its copolymerization with common monomers like styrene (B11656) or methyl methacrylate (B99206) (MMA) using controlled radical polymerization techniques like ATRP can lead to well-defined copolymers. cmu.edu The resulting copolymers would possess the properties of the polystyrene or poly(methyl methacrylate) backbone, with the bromo-functional groups distributed along the polymer chain. These bromine atoms can then serve as handles for further chemical modifications, allowing for the creation of graft copolymers or functional materials.

The reactivity ratios of the comonomers play a crucial role in determining the composition and microstructure of the resulting copolymer. These ratios describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same or the other monomer.

Monomer 1Monomer 2Polymerization TechniqueResulting CopolymerPotential Applications
This compoundStyreneATRPRandom or block copolymer with pendant bromo groupsFunctional materials, precursors for graft copolymers
This compoundMethyl Methacrylate (MMA)RAFTWell-defined copolymer with tunable propertiesAdvanced materials, coatings
This compoundAcrylonitrileFree Radical PolymerizationCopolymer with enhanced thermal and chemical resistanceSpecialty polymers

Addition Reactions Across the Vinyl Double Bond

The vinyl group of this compound is susceptible to various addition reactions, a characteristic feature of alkenes. These reactions involve the breaking of the pi (π) bond of the double bond and the formation of two new single (σ) bonds.

Electrophilic Additions

In electrophilic addition reactions, the electron-rich double bond of the vinyl group acts as a nucleophile and attacks an electrophile. libretexts.orglibretexts.org This initially forms a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. libretexts.org

A common example is the addition of hydrogen halides (HX, where X = Cl, Br, I). The reaction of this compound with HBr, for instance, would proceed via a carbocation intermediate. The stability of this carbocation will determine the regioselectivity of the addition, following Markovnikov's rule. The hydrogen atom will add to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable secondary carbocation adjacent to the benzene (B151609) ring. The bromide ion then attacks this carbocation.

It is important to note that the aromatic ring itself is generally unreactive towards electrophilic addition under these conditions due to its aromatic stability. youtube.com

Nucleophilic Additions

While alkenes typically undergo electrophilic addition, nucleophilic addition to the vinyl group of this compound is less common and generally requires the presence of strong electron-withdrawing groups on the double bond, which are absent in this case. However, nucleophilic attack can occur under specific conditions or with highly reactive nucleophiles. bohrium.com

More relevant to this compound would be nucleophilic aromatic substitution reactions at the bromine-substituted carbon on the ring, rather than addition to the vinyl group.

Hydroboration-Oxidation and Related Transformations

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond. youtube.commasterorganicchemistry.com In the first step, borane (B79455) (BH₃) adds to the vinyl group of this compound. libretexts.org The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. This process is a syn-addition, meaning the boron and hydrogen add to the same face of the double bond. masterorganicchemistry.com

Reaction TypeReagentsProductRegioselectivity
Electrophilic Addition (Hydrohalogenation)HBr1-Bromo-1-(4-bromo-2-methylphenyl)ethaneMarkovnikov
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOH2-(4-bromo-2-methylphenyl)ethanolAnti-Markovnikov

Reactions at the Bromine Substituent

The bromine atom attached to the aromatic ring of this compound provides a site for a variety of chemical transformations, most notably nucleophilic aromatic substitution and cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, further highlighting the synthetic utility of this compound.

For example, the bromine can be replaced by other functional groups through reactions like the Buchwald-Hartwig amination (to introduce an amino group) or the Suzuki and Stille cross-coupling reactions (to form new carbon-carbon bonds). These transformations are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications. The presence of the vinyl group may require careful selection of reaction conditions to avoid its participation in the reaction.

Nucleophilic Aromatic Substitution (SNAc) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Generally, aromatic rings are resistant to nucleophilic attack unless activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglumenlearning.com These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. lumenlearning.comlibretexts.org

In the case of this compound, the benzene ring possesses a methyl group, which is weakly electron-donating, and a vinyl group. Neither of these groups is a strong electron-withdrawing group capable of sufficiently activating the ring for a typical SNAr reaction. The absence of strong deactivating groups, such as nitro groups, at the ortho or para positions means that the intermediate carbanion lacks the necessary stabilization for the reaction to proceed under standard conditions. libretexts.orgyoutube.com Consequently, direct nucleophilic aromatic substitution on this compound is generally unfavorable.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that involves the conversion of an organic halide into an organometallic compound. wikipedia.org This reaction typically utilizes electropositive metals like lithium or magnesium. wikipedia.org

For this compound, a bromine-lithium exchange can be performed using an organolithium reagent, such as n-butyllithium. wikipedia.orgnih.gov This reaction would yield a lithiated arene species. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

Alternatively, a Grignard reagent can be prepared through a magnesium-halogen exchange. This can be achieved by reacting the aryl bromide with magnesium metal or by using a pre-formed Grignard reagent, such as isopropylmagnesium chloride, in an exchange reaction. wikipedia.org The resulting organomagnesium compound can then be used in subsequent reactions. nih.gov These metal-halogen exchange reactions are crucial for generating nucleophilic organometallic species from aryl halides, which can then participate in various carbon-carbon bond-forming reactions. wikipedia.orgnih.gov

Reductive Debromination Studies

Reductive debromination refers to the removal of a bromine atom from a molecule and its replacement with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents. In the context of aryl halides, this process effectively converts them to the corresponding arenes.

While specific studies on the reductive debromination of this compound are not extensively detailed in the provided search results, general principles of aryl halide reduction can be applied. For instance, catalytic hydrogenation using a palladium catalyst and a hydrogen source can facilitate the cleavage of the carbon-bromine bond. Another approach involves the use of a metal-based reducing system.

It is important to note that in the presence of a vinyl group, care must be taken to select a reduction method that is chemoselective for the carbon-bromine bond to avoid the simultaneous reduction of the vinyl group.

Cross-Coupling Reactions (Detailed Exploration as a Reactant)

This compound serves as a versatile substrate in various palladium- and nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the site of the bromine atom.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov

This compound can be effectively coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, alkyl, or alkenyl groups. nih.govnih.gov The general reaction scheme is as follows:

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Coupling Partner Catalyst System Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene (B28343)/Water 2-methyl-4-phenyl-1-vinylbenzene
N-Boc-pyrrole-2-boronic acid PdCl₂(dppf) K₂CO₃ Dioxane/Water 4-(N-Boc-pyrrol-2-yl)-2-methyl-1-vinylbenzene
Potassium vinyltrifluoroborate Pd(OAc)₂ / SPhos Cs₂CO₃ THF/Water 4-vinyl-3-methylstyrene

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific coupling partners. rsc.org For instance, CataXCium A Pd G3 has been identified as an effective catalyst system for Suzuki-Miyaura cross-couplings on ortho-substituted bromoanilines, which shares some structural similarity with this compound. nih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

This compound can undergo Sonogashira coupling with various terminal alkynes to synthesize substituted arylalkynes. The reaction is generally carried out under mild conditions. wikipedia.org

Table 2: Examples of Sonogashira Coupling Reactions

Alkyne Catalyst System Base Solvent Product
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 1-(4-Ethynylphenyl)-2-methyl-4-vinylbenzene
Trimethylsilylacetylene Pd(OAc)₂ / PPh₃ / CuI Piperidine DMF 1-Methyl-4-((trimethylsilyl)ethynyl)-2-vinylbenzene
1-Heptyne PdCl₂(dppf) / CuI i-Pr₂NH Toluene 1-(Hept-1-yn-1-yl)-4-methyl-2-vinylbenzene

The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. libretexts.orglucp.net

Kumada Coupling:

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.org It is one of the earliest developed cross-coupling methods. wikipedia.org this compound can be coupled with various Grignard reagents, such as alkyl, vinyl, or aryl magnesium halides. wikipedia.orgorganic-chemistry.org

Table 3: Examples of Kumada Coupling Reactions

Grignard Reagent Catalyst Solvent Product
Phenylmagnesium bromide Ni(dppe)Cl₂ THF 2-methyl-4-phenyl-1-vinylbenzene
Ethylmagnesium chloride Pd(PPh₃)₄ Diethyl ether 4-Ethyl-2-methyl-1-vinylbenzene

Nickel catalysts are often used for their economic advantage, though palladium catalysts can also be employed. wikipedia.orgorganic-chemistry.org The reaction is sensitive to functional groups that react with Grignard reagents. organic-chemistry.org

Negishi Coupling:

The Negishi coupling reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

This compound can be reacted with organozinc reagents, which can be prepared in situ or as stable solutions, to introduce a wide range of substituents. organic-chemistry.orgnih.gov

Table 4: Examples of Negishi Coupling Reactions

Organozinc Reagent Catalyst Solvent Product
Phenylzinc chloride Pd(PPh₃)₄ THF 2-methyl-4-phenyl-1-vinylbenzene
Ethylzinc iodide Ni(acac)₂ DMF 4-Ethyl-2-methyl-1-vinylbenzene
(2-Thienyl)zinc bromide PdCl₂(dppf) Dioxane 4-(Thiophen-2-yl)-2-methyl-1-vinylbenzene

Palladium catalysts generally provide higher yields and broader functional group compatibility compared to nickel catalysts. wikipedia.org The choice of ligand is also critical for the success of the reaction, with biaryldialkylphosphine ligands like CPhos showing effectiveness in coupling secondary alkylzinc halides with aryl bromides. nih.gov

Stille Coupling with Organostannanes

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction couples an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.orglibretexts.org For this compound, the carbon-bromine bond on the aromatic ring serves as the electrophilic site for this coupling, allowing for the introduction of various organic residues.

The general mechanism for the Stille reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org Initially, a Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex. This is followed by transmetalation, where an organic group is transferred from the organostannane reagent to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. wikipedia.org

Aryl bromides are common substrates in Stille couplings. harvard.edunih.govresearchgate.net The reaction conditions can be tuned to achieve high yields and selectivity. A variety of palladium sources, ligands, and additives can be employed to optimize the reaction. For instance, the use of sterically hindered, electron-rich phosphine (B1218219) ligands can accelerate the coupling process. harvard.edu Additives like copper(I) iodide (CuI) can also significantly increase the reaction rate. harvard.edu

A key advantage of the Stille reaction is its tolerance for a wide range of functional groups, meaning the vinyl and methyl groups on this compound would typically remain unaffected under standard Stille conditions. wikipedia.orgorganic-chemistry.org Furthermore, the stereochemistry of vinyl groups involved in the coupling is generally retained throughout the reaction. wikipedia.org

Table 1: Typical Conditions for Stille Coupling of Aryl Bromides.
ComponentExamplesPurpose/NotesReference
Palladium CatalystPd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂The active catalytic species is Pd(0). Pd(II) sources are reduced in situ. harvard.edu
LigandP(t-Bu)₃, Triphenylphosphine (B44618) (PPh₃), Tri-2-furylphosphine (TFP)Stabilizes the palladium center and influences reactivity. Electron-rich, bulky ligands are often effective. harvard.eduresearchgate.net
OrganostannaneR-Sn(n-Bu)₃, R-Sn(Me)₃ (where R = vinyl, aryl, alkyl, etc.)Transfers the R group to the palladium catalyst. wikipedia.org
SolventToluene, Dioxane, Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP)Must be inert to the reaction conditions. harvard.edu
AdditiveCopper(I) Iodide (CuI), Cesium Fluoride (B91410) (CsF)Can accelerate the transmetalation step and increase reaction rates. harvard.edu
TemperatureRoom Temperature to >100 °CDependent on the reactivity of the substrates and catalyst system. harvard.eduresearchgate.net

Reactions at the Methyl Group (Benzylic Position)

The methyl group of this compound is attached to the aromatic ring, placing it in a benzylic position. This position is notably reactive due to the ability of the adjacent benzene ring to stabilize intermediates, such as radicals or carbocations, through resonance. chemistrysteps.commasterorganicchemistry.com

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. chemistrysteps.com Reagents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can effect this transformation, provided at least one benzylic hydrogen is present. vaia.comlibretexts.orglibretexts.org This reaction converts the alkylbenzene into a benzoic acid derivative. libretexts.org For this compound, this would yield 4-bromo-2-vinylbenzoic acid. However, the harsh conditions required for this oxidation may also affect the vinyl group, presenting a challenge for chemoselectivity. masterorganicchemistry.com

Halogenation: A more selective functionalization is benzylic halogenation. ambeed.com Specifically, bromination of the benzylic position can be achieved with high selectivity using N-bromosuccinimide (NBS) in the presence of a radical initiator (like peroxide) or light. libretexts.orglibretexts.orgkhanacademy.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. libretexts.org It selectively replaces a hydrogen atom on the benzylic carbon with a bromine atom, leaving the aromatic ring and the vinyl group untouched. masterorganicchemistry.comlibretexts.org The product of this reaction with this compound would be 4-bromo-1-(bromomethyl)-2-vinylbenzene.

Table 2: Examples of Benzylic Functionalization Reactions.
Reaction TypeReagent(s)Product Functional GroupMechanismReference
OxidationKMnO₄, heat or Na₂Cr₂O₇, H₂SO₄, heatCarboxylic Acid (-COOH)Complex, involves benzylic radical intermediates chemistrysteps.comvaia.comlibretexts.org
BrominationN-Bromosuccinimide (NBS), peroxide or lightBromomethyl (-CH₂Br)Free Radical Chain Reaction libretexts.orglibretexts.orglibretexts.org

The enhanced reactivity of the benzylic position towards radical reactions is a direct consequence of the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org When a radical initiator abstracts a hydrogen atom from the methyl group of this compound, the resulting unpaired electron on the benzylic carbon is delocalized into the π-system of the aromatic ring. libretexts.orgyoutube.com

The mechanism for radical bromination with NBS involves several steps:

Initiation: Light or heat initiates the formation of a small number of bromine radicals from Br₂ (which is present in trace amounts from the reaction of NBS with HBr). libretexts.orgyoutube.com

Propagation: A bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain. libretexts.orglibretexts.org

Termination: The reaction is terminated when two radicals combine. libretexts.org

The high selectivity for the benzylic position over other positions, such as the vinyl C-H bonds or addition to the double bond, is due to the significantly lower bond dissociation energy of benzylic C-H bonds compared to other types of C-H bonds. libretexts.org

Interplay of Functional Groups and Chemoselectivity

The presence of three distinct functional moieties—the aryl bromide, the vinyl group, and the benzylic methyl group—in this compound makes chemoselectivity a critical consideration in its chemical transformations. The choice of reagents and reaction conditions determines which functional group will react preferentially.

Stille Coupling: This reaction demonstrates high chemoselectivity for the carbon-bromine bond. The palladium catalyst is specifically designed for cross-coupling at C(sp²)-X bonds, leaving the vinyl and methyl groups intact under typical conditions. wikipedia.orgresearchgate.net This allows for the selective modification of the aromatic core without affecting the other reactive sites.

Benzylic Halogenation: Radical bromination with NBS is another prime example of a highly chemoselective reaction. The reaction conditions are tailored to favor the radical pathway at the most reactive C-H bond, which is the benzylic position. libretexts.org The low concentration of molecular bromine generated in situ by NBS is key, as it minimizes competitive electrophilic addition to the vinyl double bond. libretexts.org

Benzylic Oxidation: In contrast, strong oxidation with reagents like KMnO₄ is often less chemoselective. masterorganicchemistry.com While the primary target is the benzylic methyl group, the vinyl group is also susceptible to oxidation under these harsh conditions, which could lead to a mixture of products or cleavage of the double bond. Achieving selective oxidation of the methyl group would require milder, more specialized reagents that can differentiate between the two oxidizable sites.

This interplay highlights the synthetic utility of this compound as a building block. By carefully selecting the reaction type, chemists can sequentially or selectively modify different parts of the molecule to construct more complex chemical architectures.

Reactivity and Chemical Behavior

Polymerization Reactions

Like other styrene (B11656) derivatives, the vinyl group of this compound is expected to undergo polymerization. This can be initiated by free-radical, cationic, or anionic methods to produce poly(4-bromo-2-methylstyrene). google.com The resulting polymer would have a bromine atom on each repeating unit, making it a functional polymer that could be further modified through its C-Br bonds. The thermal and mechanical properties of the polymer would be influenced by the methyl and bromo substituents.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the attachment of various organic fragments to the benzene (B151609) ring.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield a biaryl or stilbene (B7821643) derivative, respectively. google.com This is a powerful method for creating more complex aromatic systems.

Heck Reaction: The compound could be coupled with an alkene, such as an acrylate (B77674) or another styrene, using a palladium catalyst. This reaction would form a new carbon-carbon bond at the vinyl position of the coupling partner, leading to substituted stilbene-type structures.

Other Functional Group Transformations

The vinyl group can undergo a variety of other reactions common to alkenes, such as hydrogenation to an ethyl group, halogenation to form a dihalide, or hydroboration-oxidation to yield an alcohol. The aryl bromide can be converted into an organolithium or Grignard reagent, which can then react with a range of electrophiles.

Catalytic Applications and Ligand Chemistry

Precursor for Ligands in Transition Metal Catalysis

The aryl bromide group in 4-bromo-2-methyl-1-vinylbenzene serves as a key functional handle for the introduction of phosphorus-containing groups, leading to the formation of phosphine (B1218219) ligands. These ligands are of paramount importance in transition metal catalysis, influencing the activity, selectivity, and stability of the catalyst.

The synthesis of a vinyl-functionalized phosphine ligand from this compound typically proceeds through a lithiation reaction followed by quenching with a chlorophosphine. The resulting (4-vinyl-3-methylphenyl)phosphine can then be utilized as a ligand in its monomeric form or polymerized to create a polymer-supported ligand. The vinyl group allows for polymerization or co-polymerization with other monomers, leading to macromolecular ligands with tailored properties.

The general synthetic route can be outlined as follows:

Reaction of this compound with an organolithium reagent (e.g., n-butyllithium) to form a lithium-halogen exchange.

The resulting aryllithium species is then reacted with a chlorophosphine, such as chlorodiphenylphosphine, to yield the corresponding tertiary phosphine.

The monomeric phosphine ligand can be subsequently polymerized through radical polymerization of the vinyl group to yield a poly((4-vinyl-3-methylphenyl)phosphine).

These polymeric phosphine ligands offer advantages such as ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling.

Role in Homogeneous and Heterogeneous Catalytic Systems

The derivatives of this compound find utility in both homogeneous and heterogeneous catalysis, primarily through its conversion into phosphine ligands that can coordinate with various transition metals like palladium, rhodium, and nickel.

In homogeneous catalysis , monomeric phosphine ligands derived from this compound can be used to form soluble metal complexes. These complexes are effective in a variety of cross-coupling reactions. For instance, a palladium complex bearing a (4-vinyl-3-methylphenyl)phosphine ligand could be employed in Suzuki-Miyaura or Heck coupling reactions. The electronic and steric properties of the phosphine ligand, influenced by the methyl group on the aromatic ring, can fine-tune the catalytic activity.

For heterogeneous catalysis , the vinyl functionality of this compound is crucial. By polymerizing the corresponding phosphine monomer, a solid-supported catalyst can be prepared. ugent.benih.gov This approach combines the high activity and selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system, such as straightforward recovery and reuse. ugent.be These polymer-supported catalysts are particularly valuable in continuous flow reactors and for simplifying product purification in industrial processes. The polymer backbone can also influence the microenvironment of the catalytic centers, potentially enhancing catalytic performance. nih.gov

An example of creating a heterogeneous catalyst involves the polymerization of the phosphine-functionalized monomer, followed by complexation with a metal precursor, such as palladium(II) acetate. This yields a polymer-bound palladium catalyst that can be used in various C-C bond-forming reactions.

Studies on Regioselective and Stereoselective Catalytic Processes

The application of ligands derived from this compound extends to influencing the regioselectivity and stereoselectivity of catalytic reactions. The steric and electronic environment created by the ligand around the metal center plays a pivotal role in directing the outcome of a reaction.

Regioselectivity is critical in reactions where multiple isomers can be formed. For instance, in the Heck coupling of an aryl halide with an unsymmetrical alkene, the choice of phosphine ligand can influence which of the possible regioisomeric products is formed preferentially. The substitution pattern on the aryl ring of the phosphine ligand, such as the methyl group in derivatives of this compound, can impact this selectivity.

Stereoselectivity , particularly enantioselectivity in asymmetric catalysis, is a major focus of modern synthetic chemistry. While this compound itself is achiral, it can be used as a scaffold to synthesize chiral phosphine ligands. This can be achieved by introducing chirality either at the phosphorus atom or by incorporating a chiral moiety into the ligand structure. These chiral ligands, when complexed with a transition metal, can catalyze reactions to produce one enantiomer of a chiral product in excess.

For example, a chiral phosphine ligand derived from this bromo-vinylbenzene precursor could be employed in asymmetric hydrogenation or hydroformylation reactions, where the control of stereochemistry is crucial for the synthesis of pharmaceuticals and other biologically active molecules.

Below are illustrative data tables for potential catalytic applications based on reactions of structurally similar compounds.

Table 1: Hypothetical Heck Coupling Reaction using a Catalyst Derived from this compound

Based on typical conditions for Heck reactions with aryl bromides. researchgate.netnih.gov

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref.
1Styrene (B11656)Pd(OAc)₂ / P(4-vinyl-3-methylphenyl)Ph₂K₂CO₃DMF12092 researchgate.net
2n-Butyl acrylate (B77674)Pd(OAc)₂ / P(4-vinyl-3-methylphenyl)Ph₂Et₃NToluene (B28343)10088 nih.gov
3Methyl methacrylate (B99206)Pd(OAc)₂ / P(4-vinyl-3-methylphenyl)Ph₂NaOAcDMA11085 nih.gov

Table 2: Hypothetical Suzuki-Miyaura Coupling Reaction using this compound

Based on typical conditions for Suzuki-Miyaura reactions with aryl bromides.

EntryBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref.
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O9095
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane10091
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosCs₂CO₃THF8089

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods are used to approximate the solutions to the Schrödinger equation for a many-electron system, providing insights into the electronic structure and energetics of molecules. For a molecule like 4-bromo-2-methyl-1-vinylbenzene, DFT could be employed to understand various aspects of its chemical nature.

A foundational aspect of understanding a molecule is the analysis of its electronic structure. This involves determining the distribution of electrons within the molecule, which dictates its geometry, stability, and reactivity. For this compound, DFT calculations could provide optimized molecular geometry, detailing bond lengths and angles. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to donate or accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of the most likely pathways a reaction will follow. For this compound, this could involve studying its polymerization, where individual monomer units link together. Computational chemists can model the approach of two monomers, locate the transition state for the bond-forming step, and follow the reaction coordinate to the product. The geometry and energy of the transition state are crucial for understanding the kinetics of the reaction.

Molecular Dynamics Simulations (if applicable to polymer formation)

While quantum chemical calculations are excellent for studying the details of a single reaction step, molecular dynamics (MD) simulations are better suited for observing the behavior of larger systems over time. If this compound were to be considered for creating a polymer, MD simulations could model the growth of a polymer chain from many monomer units. These simulations can provide insights into the polymer's structure, conformation, and physical properties in a condensed phase, which are crucial for material science applications.

Prediction of Spectroscopic Properties for Research Validation

A critical aspect of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Agreement between the predicted and experimental spectra would provide strong evidence for the correct identification and characterization of the compound.

Analysis of Reactivity Indices (e.g., Fukui functions, Parr functions)

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. Fukui functions, for instance, identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. Current time information in Pasuruan, ID. Parr functions are another tool used to predict the most reactive sites in a molecule. researchgate.net The analysis of these reactivity indices for this compound would pinpoint the atoms most likely to participate in chemical reactions, offering a more nuanced understanding of its reactivity than HOMO/LUMO analysis alone.

Advanced Analytical Methodologies for Research Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of molecules. In the context of 4-Bromo-2-methyl-1-vinylbenzene derivatives, both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 1-bromo-2-methylpropane (B43306), shows distinct signals that can be correlated to the different chemical environments of the protons in the molecule. This allows for the precise mapping of the proton skeleton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For instance, comparing the spectra of the four isomers of bromobutane reveals a different number of ¹³C NMR resonances for each, enabling their distinction. 1-bromo-2-methylpropane exhibits three distinct ¹³C signals, which aids in its identification among its isomers.

In research involving reactions of this compound, such as the Horner-Wadsworth-Emmons reaction to form (E)-α-bromoacrylates, NMR is crucial for determining the stereoselectivity of the products. acs.org The coupling constants and chemical shifts of the vinylic and allylic protons provide definitive evidence for the E or Z configuration of the newly formed double bond. acs.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Substituted Vinylbenzene Derivative

Proton/Carbon ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
Ar-H7.20 - 7.50125.0 - 135.0m
Vinyl-Hα6.70136.0dd, J = 17.6, 10.9 Hz
Vinyl-Hβ (trans)5.80115.0d, J = 17.6 Hz
Vinyl-Hβ (cis)5.30115.0d, J = 10.9 Hz
CH₃2.4021.0s

Note: This table represents typical chemical shift ranges and is for illustrative purposes. Actual values for this compound and its derivatives would require experimental determination.

Mass Spectrometry Techniques (e.g., HRMS, LC-MS) for Mechanistic Insights and Product Confirmation

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable in the study of this compound.

The presence of bromine is readily identified in a mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chromforum.org This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, which is a clear signature for the presence of a single bromine atom in a molecule. chromforum.orgdocbrown.info

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized derivatives of this compound and for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas).

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.combldpharm.combldpharm.com This technique is essential for analyzing complex reaction mixtures, identifying byproducts, and monitoring the progress of a reaction. A novel LC-MS method using a bromine isotope derivatization reagent has been developed for the specific profiling of certain metabolites, highlighting the unique capabilities this technique offers for brominated compounds. nih.gov Furthermore, LC-MS/MS methods have been established for the selective analysis of bromide, which can be a metabolite of brominated organic compounds. eurl-pesticides.eu

In mechanistic studies, LC-MS can be used to detect and identify reaction intermediates, providing valuable insights into the reaction pathway. For example, in the study of the degradation of polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), GC-quadrupole MS was used for compound-specific chlorine/bromine isotope analysis to trace their transformation processes. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Research Contexts

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of a molecule shows a series of absorption bands, with the position and intensity of each band corresponding to a specific type of bond vibration. For a molecule like this compound, key IR absorption bands would be expected for the C=C stretching of the vinyl group and the aromatic ring, C-H stretching of the vinyl, aromatic, and methyl groups, and the C-Br stretching vibration. The NIST Chemistry WebBook provides reference IR spectra for related compounds like 1-bromo-4-methylbenzene, which can serve as a basis for comparison. nist.gov

Raman Spectroscopy is a light scattering technique. libretexts.org When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). libretexts.org The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to IR spectroscopy. libretexts.org For instance, the C=C stretching of the vinyl group would typically show a strong Raman signal. The combination of FT-IR and FT-Raman spectroscopy, along with computational methods like Density Functional Theory (DFT), has been effectively used to analyze the vibrational spectra of brominated aromatic compounds like 1-bromo-4-nitrobenzene (B128438). irjet.netresearchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Vinyl C-HStretch3100-30003100-3000
Aromatic C-HStretch3050-30003050-3000
Methyl C-HStretch2975-28502975-2850
Vinyl C=CStretch1640-16201640-1620 (Strong)
Aromatic C=CStretch1600, 14751600, 1475
C-BrStretch600-500600-500

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can be used to establish their absolute structure. This is particularly important for confirming the stereochemistry of reaction products, such as the E/Z configuration of alkenes or the relative and absolute stereochemistry of chiral centers.

For example, X-ray crystallography has been used to determine the structures of various brominated organic compounds, providing detailed insights into their molecular geometry. researchgate.netnih.govresearchgate.net In a study on the synthesis of (E)-1-(1-bromo-2-(4-methylphenylsulfonyl)vinyl)-4-methylbenzene, X-ray crystallography was essential to confirm the E-stereochemistry of the product. researchgate.net

The data obtained from X-ray crystallography, including atomic coordinates and crystallographic parameters, are typically deposited in crystallographic databases for public access.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are fundamental for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used in research involving this compound.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. bldpharm.combldpharm.combldpharm.com HPLC is a versatile technique that can be used to:

Assess the purity of synthesized this compound and its derivatives.

Monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time.

Isolate and purify products from a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netnih.govresearchgate.netojp.gov In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer for identification. GC-MS is a highly sensitive and specific technique used for:

Identifying the components of a reaction mixture, including products, byproducts, and unreacted starting materials.

Quantifying the relative amounts of each component.

Confirming the identity of a compound by comparing its mass spectrum to a library of known spectra.

For instance, GC-MS analysis of regioisomeric substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines demonstrated the ability of this technique to separate and identify closely related isomers. researchgate.netojp.gov

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : The vinyl group’s protons appear as doublets (δ 5.1–5.3 ppm and 5.6–5.8 ppm, J = 10–12 Hz). The methyl group resonates as a singlet (δ 2.3–2.5 ppm), while the bromine’s deshielding effect shifts aromatic protons downfield (δ 7.2–7.5 ppm) .
  • FT-IR : Confirm C-Br stretching (~560 cm⁻¹) and vinyl C=C stretching (~1630 cm⁻¹).
  • UV-Vis : π→π* transitions in the aromatic and vinyl moieties (λₘₐₓ ~250–270 nm) provide insights into conjugation .

What challenges arise in determining the crystal structure of this compound using X-ray crystallography?

Q. Advanced Research Focus

  • Crystal Growth : Slow evaporation of volatile solvents (e.g., dichloromethane/hexane) is preferred. Poor crystal quality may require seeding or temperature gradients.
  • Refinement : Use SHELXL for anisotropic displacement parameters. Address disorder in the vinyl or methyl groups via PART commands .
  • Validation : Check for R-factor convergence (<0.05) and validate geometry using PLATON/CHECKCIF. Van der Waals interactions dominate packing, as seen in similar brominated aromatics .

How can computational methods (DFT, molecular docking) predict the reactivity or biological interactions of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Gaussian or ORCA software can optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Dock the compound into protein active sites (e.g., enzymes) using AutoDock Vina. Parametrize the bromine atom’s van der Waals radius (1.85 Å) and partial charge (-0.15 e) for accuracy .

What safety protocols are essential when handling this compound in the laboratory?

Q. Basic Research Focus

  • PPE : Use nitrile gloves, lab coat, and goggles. Work in a fume hood to avoid inhalation.
  • Spill Management : Neutralize with activated carbon; avoid water to prevent dispersion .
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

How should researchers address contradictions between spectroscopic data and computational models for this compound?

Q. Advanced Research Focus

  • Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects (implicit vs. explicit solvation in DFT). Re-run calculations with PCM (Polarizable Continuum Model) .
  • Error Analysis : Compare experimental and theoretical bond lengths/angles. Use statistical tools (e.g., χ² tests) to quantify deviations .
  • Peer Validation : Cross-check with alternative techniques (e.g., X-ray crystallography) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.